Sodium methanolate

Description

Historical Perspectives on Sodium Methanolate as a Chemical Reagent

Historically, this compound was primarily prepared in solution on an as-needed basis within the laboratory. acs.org The synthesis is a straightforward yet exothermic reaction between sodium metal and methanol (B129727). wikipedia.org Early commercial applications followed this same in-situ preparation method. acs.org The transition to the use of a solvent-free powder form marked a significant step forward, offering advantages that led to its establishment as a key reagent in various chemical fields. acs.org The commercial availability of this compound in a more stable and concentrated form paved the way for its broader adoption in industrial processes. atamanchemicals.com

There are two primary methods for the production of this compound. The first involves the reaction of sodium metal with methanol, which is highly exothermic and can be difficult to control. google.com A second method, which is also in current use, is the reaction of sodium hydroxide (B78521) with methanol. chemdad.com An electrolytic process has also been developed to produce this compound from methanol and a sodium hydroxide solution, offering a potentially more cost-effective and environmentally benign alternative. google.com

Evolution of this compound Applications in Synthetic Chemistry

The utility of this compound in synthetic chemistry has evolved considerably over time. Initially valued in the laboratory for specific reactions, its applications have expanded to large-scale industrial syntheses. acs.org It is routinely employed as a base in organic chemistry for dehydrohalogenation and various condensation reactions, such as the Claisen condensation. atamanchemicals.comstobec.com As a nucleophile, it is instrumental in the production of methyl ethers. atamanchemicals.com

The compound's role as a catalyst has been a major driver of its increased use. In the past, smaller-scale biodiesel production often involved the self-preparation of the catalyst by mixing sodium hydroxide with methanol. biodieselmagazine.com However, ready-to-use this compound has become the catalyst of choice in the modern biodiesel industry due to its ability to increase yield, lower purification costs, and ensure more consistent product quality. biodieselmagazine.com

The evolution of its applications is also evident in the pharmaceutical sector, where it is used in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and intermediates. blitchem.commarketresearchintellect.com Its use has expanded from the synthesis of vitamins and sulfa drugs to a broader range of complex molecules. chemdad.comglobenewswire.com

Contemporary Significance of this compound in Research and Industry

Today, this compound is a cornerstone chemical in several key industries, with its market growth driven by demand from the pharmaceutical and biodiesel sectors. marketresearchintellect.commaximizemarketresearch.com It is available commercially in both a solid powder form and as a solution in methanol, typically at a concentration of 25-30%. blitchem.comchemicalbook.com

Key Industrial Applications:

Biodiesel Production: this compound is a critical catalyst in the transesterification of triglycerides (vegetable oils and animal fats) with methanol to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel. wikipedia.orgriverlandtrading.com It is favored over other catalysts like sodium hydroxide because it does not produce water as a byproduct, which can lead to soap formation and reduce biodiesel yield. extension.org

Pharmaceutical Synthesis: It serves as a vital reagent and catalyst in the manufacture of numerous pharmaceuticals, including vitamins (like Vitamin A1 and B1), sulfadiazine (B1682646), trimethoprim, and other active pharmaceutical ingredients. atamanchemicals.comglobenewswire.com Its role as a strong base and nucleophile is crucial in various synthetic steps. blitchem.com

Agrochemicals: The synthesis of pesticides, herbicides, and fungicides often employs this compound. samiraschem.comstobec.com

Polymer Industry: It acts as an initiator for the anionic addition polymerization of ethylene (B1197577) oxide, leading to the formation of high-molecular-weight polyethers. atamanchemicals.comwikipedia.org

Organic Synthesis: Beyond specific industries, it remains a fundamental reagent in organic chemistry for methylation, condensation, and dehydrohalogenation reactions. atamanchemicals.comchinasolvents.com

Other Applications: this compound also finds use in the synthesis of dyes, perfumes, and in the treatment of edible fats and oils. chemdad.comguidechem.com

The following table summarizes the primary applications of this compound:

| Application | Role of this compound | Key Industries |

|---|---|---|

| Biodiesel Production | Catalyst (Transesterification) | Renewable Energy |

| Pharmaceutical Synthesis | Reagent, Catalyst | Pharmaceuticals |

| Agrochemical Synthesis | Reagent | Agriculture |

| Polymerization | Initiator | Plastics, Polymers |

| Organic Synthesis | Base, Nucleophile | Chemical Manufacturing |

| Edible Oil Processing | Catalyst | Food Industry |

The global market for this compound has seen steady growth, underscoring its importance in modern chemical manufacturing. ushazmatstorage.com This demand is largely propelled by the expanding biodiesel industry, driven by the global push for renewable energy sources, and the continuous growth of the pharmaceutical sector. marketresearchintellect.commaximizemarketresearch.com

Chemical Compound Information

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CID (Compound Identification) numbers.

| Compound Name | PubChem CID |

|---|---|

| This compound | 10942334 |

| Methanol | 887 |

| Sodium | 5360545 |

| Sodium Hydroxide | 14798 |

| Ethylene Oxide | 7307 |

| Sulfadiazine | 5215 |

| Trimethoprim | 5578 |

| Vitamin A1 (Retinol) | 445354 |

| Vitamin B1 (Thiamine) | 1130 |

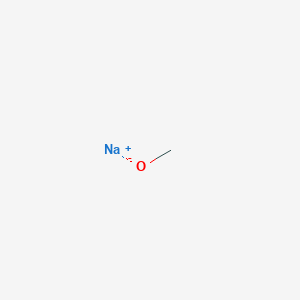

Structure

2D Structure

Properties

CAS No. |

124-41-4 |

|---|---|

Molecular Formula |

CH4NaO |

Molecular Weight |

55.032 g/mol |

IUPAC Name |

sodium;methanolate |

InChI |

InChI=1S/CH4O.Na/c1-2;/h2H,1H3; |

InChI Key |

YWOITFUKFOYODT-UHFFFAOYSA-N |

impurities |

In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol. |

SMILES |

C[O-].[Na+] |

Isomeric SMILES |

C[O-].[Na+] |

Canonical SMILES |

CO.[Na] |

Color/Form |

Amorphous, free flowing powder Tetragonal crystals |

density |

greater than 1 at 68 °F (USCG, 1999) 1.3 g/cm³ |

melting_point |

No melting point; decomposes at >50 °C |

Other CAS No. |

124-41-4 |

physical_description |

Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals. Liquid; OtherSolid, Liquid WHITE HYGROSCOPIC POWDER. |

Pictograms |

Flammable; Corrosive; Irritant |

shelf_life |

Sensitive to air and moisture Decomposed by wate |

solubility |

Soluble in ethanol, methanol Soluble in fats, esters Insoluble in hydrocarbons and most common organic solvents Solubility in water: reaction |

Synonyms |

Methanol Sodium Salt; Sodium Methoxide; Feldalat NM; Methoxysodium; SM 24; SM 28; Sodium Methanolate; Sodium Methoxylate; Sodium Methylate |

Origin of Product |

United States |

Synthesis Methodologies of Sodium Methanolate

Traditional Synthetic Pathways

The conventional methods for producing sodium methanolate have been well-established in the chemical industry, primarily involving the reaction of alkali metals with methanol (B129727) or the methanolysis of alkali hydroxides.

Reaction of Alkali Metals with Methanol

A primary and straightforward method for synthesizing this compound is the direct reaction of sodium metal with methanol. wikipedia.orgarvandfreezone.com This process is highly exothermic and results in the formation of this compound and hydrogen gas. wikipedia.orggoogle.com

The chemical equation for this reaction is: 2Na + 2CH₃OH → 2CH₃ONa + H₂ wikipedia.orggoogle.comchembk.com

Typically, this synthesis is conducted in a batch process. The procedure involves carefully adding sodium metal, which can be in solid bulk or molten form, to an excess of methanol under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. google.comchemdad.comgoogle.com The reaction's exothermic nature requires heat management, often achieved by refluxing the methanol. google.comresearchgate.net After the reaction is complete, the resulting product is a solution of this compound in methanol. wikipedia.org To obtain the solid, powdered form, the excess methanol is removed through distillation and vacuum drying. chemdad.com This method is known for producing high-purity this compound. junyuanpetroleumgroup.com

Methanolysis of Alkali Hydroxides

An alternative and widely used industrial method involves the reaction of sodium hydroxide (B78521) with methanol. arvandfreezone.comjunyuanpetroleumgroup.comhapmetal.com This reaction is reversible, presenting a significant challenge in driving the equilibrium towards the product side. junyuanpetroleumgroup.compsu.edu

The reaction is as follows: NaOH + CH₃OH ⇌ CH₃ONa + H₂O chemdad.compsu.edu

The presence of water as a byproduct means that its continuous removal is essential to achieve a high yield of this compound. junyuanpetroleumgroup.compsu.edugoogle.comscientific.net This method is often favored due to the lower cost and easier handling of sodium hydroxide compared to sodium metal. google.comjunyuanpetroleumgroup.com

In a batch configuration, solid, anhydrous sodium hydroxide is typically used to achieve moderate yields. google.com The process involves heating a mixture of sodium hydroxide and methanol, and the water-methanol azeotrope is distilled off to shift the equilibrium. google.com During the distillation, dry methanol is added to replace what is removed. google.com Semi-batch reactors have also been studied, where water is removed by liquid evaporation at atmospheric pressure. psu.eduscientific.net Research has shown that increasing the initial concentration of sodium hydroxide can enhance the rate of its consumption in the reaction phase. psu.edu

Continuous processes offer advantages in efficiency and production volume over batch methods. google.comkatanamrp.com For the sodium hydroxide route, continuous production typically employs a distillation column where an aqueous solution of sodium hydroxide flows downward against an upward stream of gaseous methanol. google.com This countercurrent flow, combined with the distillation, efficiently removes water, driving the reaction to completion and resulting in a product of 20-30% this compound in methanol. google.com

A continuous process has also been developed for the reaction of sodium metal with methanol. This involves metering molten sodium and methanol into a reaction vessel at a controlled rate. google.com This method enhances safety by avoiding a large initial charge of methanol and improves the production capacity of the reaction vessel compared to a batch process. google.com

Advanced Synthesis Technologies and Process Optimization

To overcome the limitations of traditional methods, particularly the equilibrium constraints of the sodium hydroxide pathway, advanced synthesis technologies like reactive distillation have been implemented.

Reactive Distillation Techniques

Reactive distillation represents a significant process intensification strategy for this compound production. google.comupc.edu This technique integrates the chemical reaction and the separation of products within a single unit. google.comengj.orgresearchgate.net For the methanolysis of sodium hydroxide, a reactive distillation column is widely used. junyuanpetroleumgroup.compsu.educhemicalbook.com

In this process, sodium hydroxide and methanol are introduced into the column, and the reaction occurs within the vessel. google.comgoogle.com As the reaction proceeds, the water formed is continuously removed along with unreacted methanol from the top of the column, effectively shifting the reaction equilibrium towards the formation of this compound. psu.edugoogle.com The this compound product is then withdrawn from the bottom of the column. google.com This integration of reaction and separation into one apparatus leads to improved efficiency and can reduce energy consumption. psu.edu Simulations and studies have explored various configurations, including different feed ratios and the number of stages, to optimize the process for maximum yield and energy efficiency. engj.orgresearchgate.netlancs.ac.ukengj.org

Interactive Data Table: Comparison of Synthesis Schemes

The following table summarizes findings from a comparative process simulation of different synthesis schemes for this compound production from sodium hydroxide and methanol. engj.org

| Scheme | Configuration | Optimal CH₃OH/NaOH Feed Ratio | Optimal Number of Stages | Bottom Flow Rate ( kg/h ) | Feed Stage Location | Total Energy Consumption (GJ/h) | NaOCH₃ Flow Rate ( kg/h ) |

| A | 1 Equilibrium Reactor + 2 Distillation Columns | 1.4 | 25 | 1550 | N/A | - | - |

| B | 1 Reactive Distillation Column + 1 Distillation Column | 1.4 | 25 | 1550 | 24 | - | - |

| C | 1 Reactive Distillation Column + Pervaporation Membrane | 1.4 | 25 | 1550 | 24 | 34.25 | 675 |

Note: Data for energy consumption and product flow rate were most favorably reported for Scheme C under the studied optimal conditions. engj.org

Integration with Separation Processes

The synthesis of this compound from sodium hydroxide and methanol is a reversible reaction. To drive the equilibrium towards the product side, the continuous removal of the water by-product is essential. dissertationtopic.netresearchgate.net Integrating the reaction with sophisticated separation processes is a key strategy to enhance yield and process efficiency.

Distillation Column Applications

Reactive distillation (RD) represents a significant advancement in chemical process technology, combining reaction and distillation in a single unit. dissertationtopic.netresearchgate.net In the context of this compound synthesis, a reactive distillation column is employed where the reaction and separation occur simultaneously. chemicalbook.comdissertationtopic.net Typically, an aqueous solution of sodium hydroxide is fed into the upper section of the column, while methanol vapor is introduced at the bottom. google.com As the reactants come into contact in a counter-current flow, this compound is formed, and the water produced is continuously removed along with unreacted methanol as an overhead vapor stream. chemicalbook.comdissertationtopic.netgoogle.com

This integrated approach offers several advantages over traditional batch processes. The continuous removal of water shifts the reaction equilibrium, leading to higher conversion rates. dissertationtopic.net Furthermore, the heat of reaction can be utilized in situ for the vaporization of methanol, improving energy efficiency. Research has focused on optimizing parameters such as the number of theoretical plates, the feed ratio of reactants, and the reboiler duty to maximize the concentration of this compound in the bottom product while minimizing energy consumption. dissertationtopic.netgoogle.com For instance, employing a reaction column with at least 5, and preferably 15 to 30, theoretical plates between the feed points of the aqueous alkali metal hydroxide and the methanol is a key process parameter. google.com

Pervaporation Membrane Integration

To further enhance the separation efficiency and reduce the energy intensity associated with distillation, pervaporation membrane technology has been integrated with reactive distillation. engj.orglancs.ac.uk Pervaporation is a membrane-based separation process where a liquid mixture is separated by partial vaporization through a non-porous membrane. engj.orglancs.ac.uk

In a hybrid reactive distillation-pervaporation system for this compound synthesis, the bottom product from the reactive distillation column, which contains this compound, unreacted methanol, and traces of water, is fed to a pervaporation unit. engj.orglancs.ac.uk This unit is equipped with a hydrophilic membrane, such as an A-type zeolite membrane, which selectively allows water to pass through while retaining methanol and this compound. researchgate.net The permeated water is removed as a vapor under a vacuum.

Process simulation studies have demonstrated the significant potential of this integrated approach. A comparative analysis of three synthesis schemes—(A) an equilibrium reactor with two distillation columns, (B) a reactive distillation column with a conventional distillation column, and (C) a reactive distillation column integrated with a pervaporation membrane—revealed that Scheme C exhibited the lowest total energy consumption. engj.orglancs.ac.ukresearchgate.net The use of a pervaporation membrane obviates the need for a second distillation column for methanol-water separation, leading to substantial savings in both capital and operating costs. engj.orglancs.ac.uk

Interactive Data Table: Comparison of this compound Synthesis Schemes

| Synthesis Scheme | Description | Key Advantage | Reported Total Energy Consumption (GJ/h) |

|---|---|---|---|

| Scheme A | Equilibrium Reactor + 2 Distillation Columns | Traditional, well-understood process | Highest |

| Scheme B | Reactive Distillation + 1 Distillation Column | Improved conversion and energy efficiency over Scheme A | Intermediate |

| Scheme C | Reactive Distillation + Pervaporation Membrane | Lowest energy consumption and capital cost | 34.25 engj.orglancs.ac.ukengj.org |

Electrodialysis in Non-Aqueous Media

Electrodialysis is an electromembrane process that utilizes ion-exchange membranes and an electrical potential to separate ionic species. researchgate.nettandfonline.com While commonly used for aqueous solutions, its application has been extended to non-aqueous media for the production of alkali alkoxides like this compound. researchgate.netscispace.com

The principle involves the double decomposition of a salt and an alcohol. researchgate.net In one configuration, an electrolytic cell is divided into an anolyte and a catholyte compartment by a sodium ion-conducting ceramic membrane, which is substantially impermeable to water. google.com The anolyte compartment is fed with an aqueous solution of a sodium salt, such as sodium hydroxide, while the catholyte compartment contains methanol. google.com

Under an applied electric potential, sodium ions migrate from the anolyte, across the membrane, and into the catholyte. google.com Simultaneously, methanol in the catholyte is split into methoxide (B1231860) ions (CH₃O⁻) and protons (H⁺). The transported sodium ions then react with the methoxide ions to form this compound. scispace.comgoogle.com This method offers a novel route for this compound synthesis, potentially allowing for high-purity product formation and opening new avenues for chemical processing. researchgate.net

Crystallization Methods for Catalyst Preparation

While this compound is often used in solution, its solid form is required for certain applications. Crystallization is a crucial step in obtaining solid this compound. Moreover, the method of preparation can significantly influence its catalytic activity.

Research has shown that fine particles of this compound prepared via a crystallization method can be a highly active catalyst. researchgate.net For instance, in the transesterification of canola oil with dimethyl carbonate for biodiesel production, this compound catalyst prepared by crystallization demonstrated high conversion rates under mild operating conditions. researchgate.net One method involves preparing a solution of sodium methoxide in methanol and then inducing crystallization, potentially by cooling or by adding a non-solvent. google.comgoogle.com The resulting crystalline solid can then be recovered and dried. google.com The morphology and particle size of the crystals, influenced by the crystallization conditions, can impact the catalyst's surface area and, consequently, its reactivity.

Green Chemistry Principles in this compound Synthesis

The twelve principles of Green Chemistry provide a framework for designing chemical products and processes that are more environmentally sustainable. ajrconline.orgkahedu.edu.inacs.org Several of these principles are particularly relevant to modern this compound synthesis.

Solvent-Free and Reduced-Solvent Methodologies

A key tenet of green chemistry is the reduction or elimination of solvents, which often contribute significantly to waste and environmental impact. ajrconline.orgimist.ma In the context of catalysis, developing solvent-free methods for catalyst preparation is a significant goal.

One innovative approach is the synthesis of a zeolite-supported this compound catalyst using a solvent-free ball-milling process. mdpi.com In this method, this compound is doped onto a zeolite Y support by mechanical grinding without the use of any solvent. mdpi.com This technique not only aligns with green chemistry principles by eliminating solvent waste but can also enhance the catalytic performance. The resulting supported catalyst has shown high efficacy in the transesterification of waste cooking oil to biodiesel, requiring a lower catalyst-to-oil ratio compared to the unsupported homogeneous catalyst. mdpi.com This demonstrates a dual benefit: a greener synthesis route for the catalyst and improved efficiency in its application.

The amidation of esters, another important industrial reaction, can be catalyzed by this compound. orgsyn.org Research into these reactions often focuses on minimizing solvent use and operating under milder conditions, which aligns with the green chemistry principles of designing for energy efficiency and reducing the use of auxiliary substances. orgsyn.orgatiner.gr

Energy Efficiency Considerations in Process Design

The production of this compound, particularly from sodium hydroxide and methanol, is an energy-intensive process due to the need to remove water to drive the reversible reaction forward. nih.govnih.gov Various process designs have been developed and simulated to optimize energy use.

Common technologies include reactor-distillation-distillation systems and reactive distillation-distillation schemes. nih.govwikipedia.org However, these can suffer from high energy consumption due to the large amounts of unreacted methanol that need to be recycled. nih.govwikipedia.org Research has focused on comparing different synthesis configurations to identify the most energy-efficient options.

A comparative study of three different synthesis schemes for producing this compound from methanol and sodium hydroxide revealed significant differences in energy consumption. fishersci.canih.gov

Scheme A: Comprising one equilibrium reactor and two distillation columns, this configuration showed very high energy consumption, recorded at 2229.37 GJ/h in one simulation. nih.govwikipedia.org

Scheme B: This scheme uses one reactive distillation column and one standard distillation column. It offers a significant improvement over Scheme A, with one simulation showing the lowest total energy consumption at 35.13 GJ/h under optimized conditions. nih.gov

Scheme C: This innovative approach combines a reactive distillation column with a pervaporation membrane instead of a second distillation column to separate water from methanol. fishersci.cafishersci.ie This scheme has demonstrated the lowest energy consumption, with a recorded value of 34.25 GJ/h. wikipedia.orgfishersci.cafishersci.iefishersci.se

The data below, from a process simulation study, illustrates the energy consumption for each scheme under their respective optimal conditions. wikipedia.orgfishersci.ca

Interactive Data Table: Comparison of Synthesis Scheme Energy Consumption

| Scheme | Configuration | Total Energy Consumption (GJ/h) |

|---|---|---|

| Scheme A | 1 Equilibrium Reactor + 2 Distillation Columns | 2229.37 |

| Scheme B | 1 Reactive Distillation Column + 1 Distillation Column | 35.13 |

| Scheme C | 1 Reactive Distillation Column + 1 Pervaporation Membrane | 34.25 |

The use of a pervaporation membrane in Scheme C represents a novel approach that not only lowers energy consumption but also reduces capital costs. wikipedia.orgfishersci.cafishersci.ie Further process optimization involves fine-tuning parameters such as the methanol/sodium hydroxide feed ratio, the number of stages in the distillation columns, and the bottom flow rate to maximize efficiency. nih.govfishersci.caamericanelements.com For instance, the most favorable energy consumption for Scheme C was achieved with a CH₃OH/NaOH feed flow ratio of 1.4 and 25 stages in the reactive distillation column. wikipedia.orgfishersci.ca

Recent technological advancements from major chemical producers also highlight the continuous drive for efficiency. In 2024, DuPont was noted to have launched a new production technology that increases efficiency by 20%. nih.gov

Waste Minimization and Atom Economy Principles

Waste minimization and atom economy are central tenets of green chemistry that are critically important in the synthesis of this compound. nih.govnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org

The two primary commercial routes to this compound have significantly different atom economies.

Synthesis from Sodium Metal and Methanol: 2Na + 2CH₃OH → 2CH₃ONa + H₂ This reaction is highly exothermic and produces hydrogen gas as the only byproduct. wikipedia.orgnih.gov In terms of atom economy, all atoms from the methanol and sodium are incorporated into the this compound product, except for the hydrogen that evolves. This leads to a high atom economy.

Synthesis from Sodium Hydroxide and Methanol: NaOH + CH₃OH ⇌ CH₃ONa + H₂O This route produces water as a significant byproduct. nih.gov The presence of water shifts the equilibrium to the left, necessitating its continuous removal, which is an energy-intensive process. nih.govnih.gov The formation of water as a waste product lowers the atom economy of this process compared to the sodium metal route.

Interactive Data Table: Atom Economy of this compound Synthesis Routes

| Synthesis Route | Reactants | Desired Product | Byproduct(s) | % Atom Economy |

|---|---|---|---|---|

| From Sodium Metal | 2Na + 2CH₃OH | 2CH₃ONa | H₂ | 98.2% |

| From Sodium Hydroxide | NaOH + CH₃OH | CH₃ONa | H₂O | 75.0% |

For the sodium hydroxide route, the primary waste stream is the water removed from the reaction. Efficient separation and potential reuse of this water can improve the process's green credentials. Furthermore, recycling unreacted methanol is a crucial step in minimizing waste and reducing production costs. nih.gov

The stability of the final product is also a factor in waste minimization. Solid this compound can react with carbon dioxide from the atmosphere to form sodium carbonate and methanol, which reduces the product's purity and effectiveness. wikipedia.org Proper packaging and handling are therefore essential to prevent degradation and waste. fishersci.ca The push towards a circular economy model in the chemical industry encourages the redesign of processes to minimize all forms of waste and to find value in byproducts. fishersci.be

Fundamental Reactivity and Reaction Mechanisms of Sodium Methanolate

Sodium Methanolate as a Strong Brønsted Base

The significant basicity of this compound stems from the methoxide (B1231860) anion (CH₃O⁻), which is a strong proton acceptor. sodium-methoxide.net This characteristic drives its participation in a variety of proton transfer reactions, making it a cornerstone reagent for deprotonation, condensation, and dehydrohalogenation processes. wikipedia.orgquora.com

As a strong base, this compound is highly effective at removing acidic protons from a wide range of organic molecules. sodium-methoxide.net The methoxide anion readily accepts a proton to form its conjugate acid, methanol (B129727). sodium-methoxide.net This ability is fundamental to its role in generating reactive intermediates, such as enolates, from carbonyl compounds. sciencemadness.org The deprotonation of ketones or aldehydes is a critical initial step for many subsequent reactions, including condensations and alkylations. sciencemadness.orglibretexts.org For instance, the deprotonation of methyl acetoacetate (B1235776) using sodium methoxide in methanol is an efficient process that leads to the formation of a stable enolate. chegg.com

Table 1: Examples of Deprotonation Reactions using this compound

| Substrate | Product of Deprotonation | Significance |

| Aldehydes/Ketones | Enolate Anion | Intermediate for Aldol (B89426) and Claisen condensations. sciencemadness.org |

| Esters (with α-protons) | Ester Enolate | Key intermediate in Claisen condensations. wikipedia.orglibretexts.org |

| Methyl Acetoacetate | Acetoacetate Enolate | Formation of a resonance-stabilized enolate. chegg.com |

| Alkyl Halides (β-protons) | Alkene | Part of the dehydrohalogenation (elimination) process. askfilo.com |

This compound is a frequently used catalyst for condensation reactions, which are vital for forming carbon-carbon bonds in organic synthesis. wikipedia.orgwikipedia.org Two prominent examples are the Claisen and aldol condensations. wikipedia.orgsciencemadness.org

Claisen Condensation: This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base like this compound. wikipedia.orglibretexts.org The base's role is to deprotonate an enolizable ester at the alpha-carbon, generating a nucleophilic enolate. wikipedia.orglibretexts.org This enolate then attacks the carbonyl carbon of a second ester molecule, ultimately forming a β-keto ester or a β-diketone. wikipedia.orgucla.edu Mechanistic studies on the condensation of methyl acetate (B1210297) and dimethyl carbonate confirm that sodium methoxide catalysis yields the sodium salt of the product, which necessitates a final protonation step to isolate the neutral compound. researchgate.netrsc.org

Aldol Condensation: In this reaction, this compound facilitates the reaction between two carbonyl compounds (aldehydes or ketones). wikipedia.org It acts as a base to generate an enolate ion from one carbonyl molecule. sciencemadness.orgwikipedia.org This enolate then adds to the carbonyl group of a second molecule, forming a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orgmasterorganicchemistry.com For aldol reactions, this compound is often required only in catalytic amounts because the basic catalyst is regenerated during the reaction sequence. libretexts.org

The strong basicity of this compound enables its use in dehydrohalogenation, a type of elimination reaction that forms alkenes from alkyl halides. atamanchemicals.comwikipedia.orgpearson.com The reaction mechanism typically follows an E2 (bimolecular elimination) pathway. khanacademy.orgreddit.com The methoxide ion abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the halogen. askfilo.com Simultaneously, the halide ion departs, resulting in the formation of a double bond. askfilo.com There is often competition between E2 elimination and SN2 substitution reactions. askfilo.comkhanacademy.org The E2 pathway is favored when using sterically hindered or tertiary alkyl halides, as the bulky substrate hinders the backside attack required for SN2 substitution. khanacademy.orgyoutube.commasterorganicchemistry.com

This compound as a Nucleophile

Beyond its function as a base, the methoxide anion is also a competent nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. atamanchemicals.comsodium-methoxide.net This nucleophilic character is central to its role in addition and substitution reactions. wikipedia.orgsodium-methoxide.net

This compound readily participates in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones. atamanchemicals.comyoutube.com The carbonyl carbon is electrophilic due to the polarity of the carbon-oxygen double bond. organicmystery.combyjus.com The methoxide nucleophile attacks this carbon, causing the cleavage of the pi bond and the formation of a tetrahedral alkoxide intermediate. byjus.comyoutube.commasterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. libretexts.org The reaction is typically completed by a protonation step, often during an acidic workup, which neutralizes the alkoxide to form a hemiacetal or an alcohol derivative. youtube.comyoutube.com

Table 2: Nucleophilic Reactivity of this compound

| Reaction Type | Electrophile | Key Intermediate | Final Product |

| Nucleophilic Addition | Aldehyde / Ketone | Tetrahedral Alkoxide | Hemiacetal / Alcohol Derivative |

| Nucleophilic Substitution (SN2) | Primary Alkyl Halide | SN2 Transition State | Methyl Ether |

A classic application of this compound's nucleophilicity is in the Williamson ether synthesis. atamanchemicals.comsciencemadness.orglibretexts.org This method is used to prepare ethers, particularly methyl ethers, through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.combyjus.com In this reaction, the methoxide ion acts as the nucleophile, attacking a substrate containing a good leaving group, most commonly a primary alkyl halide. masterorganicchemistry.comlibretexts.orgbyjus.com The methoxide displaces the halide, forming a new carbon-oxygen bond and yielding a methyl ether. sodium-methoxide.netsciencemadness.org The success of the Williamson ether synthesis is highly dependent on the structure of the alkyl halide; it works best with methyl and primary halides. masterorganicchemistry.comlibretexts.org With secondary and especially tertiary alkyl halides, the competing E2 elimination reaction often becomes the dominant pathway. masterorganicchemistry.comlibretexts.org

Anionic Addition Polymerization Initiation

This compound can function as an initiator in anionic addition polymerization, particularly in the ring-opening polymerization of cyclic monomers like ethylene (B1197577) oxide. chemeurope.compku.edu.cn The process is initiated by the methoxide anion (CH₃O⁻), a strong nucleophile, which attacks the electrophilic carbon atom of the monomer. wikipedia.org

In the case of ethylene oxide, the methoxide ion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide. chemeurope.compku.edu.cn This newly formed alkoxide is itself a nucleophile and can then attack another monomer molecule. This sequential addition of monomer units to the growing polymer chain is characteristic of a chain-growth polymerization. wikipedia.org The polymerization continues until the monomer is consumed or the reaction is terminated by the introduction of a quenching agent. chemeurope.com

The efficiency of this compound as an initiator is influenced by the solvent and the nature of the cation. wikipedia.org Polar aprotic solvents are generally preferred as they solvate the cation, leaving the anion more available to initiate polymerization. wikipedia.org

Mechanistic Investigations of Complex Reactions

Transesterification Reaction Mechanisms

Transesterification is a pivotal organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com this compound is a widely used catalyst for this transformation, particularly in its base-catalyzed form. srsintl.com

The mechanism of base-catalyzed transesterification commences with the deprotonation of the alcohol (e.g., methanol) by a strong base, such as this compound itself, to form a methoxide ion (CH₃O⁻). byjus.comsrsintl.com This methoxide ion is a potent nucleophile that initiates the transesterification process. biodieseleducation.org The active catalytic species is the methoxide radical (CH₃O⁻). biodieseleducation.org

The methoxide ion then attacks the electrophilic carbonyl carbon of the ester. srsintl.commdpi.com This nucleophilic attack is the crucial first step in the reaction cascade that leads to the exchange of the alkoxy group. byjus.com The reaction is an equilibrium process, and the use of an excess of the alcohol can shift the equilibrium towards the formation of the desired product. wikipedia.org

Following the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester, a tetrahedral intermediate is formed. mdpi.comwikipedia.orgpearson.com This intermediate is characterized by a central carbon atom bonded to four other groups: the original carbonyl oxygen (which now carries a negative charge), the original alkoxy group, the alkyl or aryl group of the ester, and the incoming methoxide group. srsintl.comtaylorandfrancis.com

The presence of water and free hydroxyl groups, such as those in free fatty acids (FFAs), can significantly impact the course of base-catalyzed transesterification. Water can lead to an undesirable side reaction known as hydrolysis, where the ester is converted back to a carboxylic acid. srsintl.comsemanticscholar.org This occurs because the hydroxide (B78521) ions formed from the reaction of this compound with water can also act as nucleophiles, attacking the ester and leading to saponification (soap formation). biodieseleducation.orgextension.org Therefore, it is crucial to maintain anhydrous conditions to maximize the yield of the desired transesterified product. srsintl.comsemanticscholar.org

Free fatty acids present in the feedstock can react with the basic catalyst, this compound, to form soaps and water. semanticscholar.orgnih.gov This reaction consumes the catalyst, reducing its effectiveness for the primary transesterification reaction. nih.gov The formation of soaps can also lead to emulsification, which complicates the separation and purification of the final product. nih.gov For feedstocks with a high FFA content (typically above 0.5%), a pre-treatment step to esterify the FFAs is often necessary before proceeding with base-catalyzed transesterification. semanticscholar.orgnih.govasabe.org

| Parameter | Optimal Condition | Reason |

| Water Content | < 0.06% w/w | To prevent hydrolysis and saponification. asabe.org |

| Free Fatty Acid Content | < 0.5% w/w | To avoid catalyst consumption and soap formation. asabe.org |

Interesterification Reaction Mechanisms

Interesterification is a process that rearranges the fatty acids on the glycerol (B35011) backbone of triglycerides. wikipedia.org When catalyzed by this compound, this is referred to as chemical interesterification. wikipedia.org The process can be either random, leading to a statistical distribution of fatty acids, or directed, where specific high-melting triglycerides are allowed to crystallize and are thus removed from the reaction equilibrium. aocs.org

The mechanism is believed to involve the formation of a glycerolate as the catalytically active intermediate. aocs.org this compound reacts with the triglycerides to form this intermediate, which then facilitates the acyl group exchange between different glycerol molecules. dss.go.th Another proposed mechanism involves the formation of an enolate, which can explain the gradual formation of β-ketoesters as byproducts. aocs.org

The reaction is typically carried out at elevated temperatures, although lower temperatures can be used for directed interesterification to allow for crystallization. aocs.org The catalyst is inactivated by the addition of water or an acidic solution. aocs.org The process is sensitive to the presence of water and free fatty acids, which must be minimized to prevent catalyst deactivation and soap formation. aocs.org

Methanol Carbonylation Mechanisms to Methyl Formate (B1220265)

This compound is an effective catalyst for the liquid-phase carbonylation of methanol to produce methyl formate, an important chemical intermediate. mdpi.com The reaction involves the insertion of carbon monoxide into the O-H bond of methanol.

The catalytic cycle for methanol carbonylation initiated by this compound proceeds through a two-step mechanism. mdpi.com First, the methoxide anion performs a nucleophilic attack on carbon monoxide, forming a methoxycarbonyl anion intermediate. mdpi.com Subsequently, this intermediate reacts with a molecule of methanol to yield methyl formate and regenerate the methoxide catalyst. mdpi.com

Kinetic studies have shown that the reaction is typically first order with respect to both carbon monoxide and methanol. sciengine.comsciengine.com The general rate equation can be expressed as: (-r) = -dp(CO)/dt = k * p(CO) * [MeOH] sciengine.com

The rate-determining step is believed to be the reaction of the methoxide with carbon monoxide. researchgate.net The activation energy for this process has been determined to be approximately 67.63 kJ/mol, which can be reduced to 61.19 kJ/mol with the use of a promoter like pyridine (B92270). sciengine.com

| Parameter | Value (without promoter) | Value (with pyridine promoter) |

| Activation Energy (Ea) | 67.63 kJ/mol | 61.19 kJ/mol |

| Reaction Order (CO) | 1 | 1 |

| Reaction Order (Methanol) | 1 | 1 |

This table summarizes the kinetic parameters for the this compound-catalyzed carbonylation of methanol. sciengine.com

Under certain conditions, side reactions can occur during methanol carbonylation. The formation of dimethyl ether (DME) is a possible byproduct, arising from the acid-catalyzed dehydration of methanol. Although this compound provides a basic environment, localized acidic sites on reactor surfaces or impurities could facilitate this reaction. The dehydration of methanol to DME is typically catalyzed by acid catalysts, such as γ-Al₂O₃, at elevated temperatures. mdpi.com

The formation of other byproducts such as methane (B114726) can also occur, particularly at higher temperatures, which can lead to a decrease in selectivity for methyl formate. mdpi.org The presence of water can also inhibit the primary reaction pathway. berkeley.edu In some catalytic systems for methanol carbonylation, carbon dioxide and propanoic acid have also been observed as byproducts. rsc.org

Advanced Organic Reaction Mechanisms

This compound's utility extends beyond the aforementioned reactions. Its strong basic and nucleophilic character makes it a valuable reagent in a variety of advanced organic transformations.

As a strong base, this compound is employed in dehydrohalogenation reactions to form alkenes, following an E2 mechanism. pearson.comyoutube.com The methoxide ion abstracts a proton from a carbon atom adjacent to the one bearing the halogen, leading to the concerted elimination of the halide and formation of a double bond.

In nucleophilic substitution reactions, particularly SN2 reactions, the methoxide ion can act as a potent nucleophile, displacing a suitable leaving group from a primary or secondary alkyl halide to form an ether. sodium-methoxide.netpearson.com

This compound is also a key catalyst in condensation reactions, such as the Claisen condensation, where it is used to deprotonate an ester at the α-position, forming a nucleophilic enolate that can then attack the carbonyl group of another ester molecule.

Amidation of Esters: Acyl Transfer and Solvent Participation

Sodium methoxide (NaOMe) serves as a highly efficient catalyst for the direct amidation of esters, providing access to a wide range of functionalized amides, including peptides, in an atom-economical manner. rsc.orgchemicalbook.com The reaction is notable for proceeding under mild conditions and its compatibility with various solvents, as well as under neat (solvent-free) conditions, often resulting in quantitative yields. scribd.com

The mechanism of this transformation has been investigated through kinetic and computational studies. These studies suggest a process that begins with the rapid deprotonation of the amine by sodium methoxide. acs.org Following this initial step, the reaction proceeds through two reversible acyl transfers that are influenced by the participation of the solvent. acs.org Computational calculations indicate that the first acyl transfer, occurring between the ester and the sodium salt of the deprotonated amine (formamide in the studied case), is the rate-determining step. acs.org The transition structures that lead to the formation and subsequent collapse of the first tetrahedral intermediate are calculated to be isoenergetic. acs.org This process highlights the role of sodium methoxide not just as a simple base, but as a crucial catalyst that facilitates the key acyl transfer steps in the amidation reaction.

Duality of Mechanism in Aromatic Substitutions (e.g., with o-halogenobenzenediazonium ions, aryl halides)

Sodium methoxide's role in aromatic substitutions can be complex, exhibiting a duality of mechanism depending on the substrate and reaction conditions. In reactions with o-chloro- and o-bromo-benzenediazonium fluoroborates in methanol, the concentration of sodium methoxide significantly influences the reaction pathway and product distribution.

At low NaOMe concentrations (e.g., one molar equivalent), the reaction primarily yields the corresponding halogenobenzene (chlorobenzene or bromobenzene), with minimal formation of anisole (B1667542) or liberation of halide ions. This outcome is consistent with a mechanism involving radical intermediates.

At high NaOMe concentrations (e.g., 2M), a notable increase in the yield of anisole and liberated bromide ions is observed for the bromo-compound. This suggests a shift in the mechanism towards one involving an o-halogenophenyl anion intermediate.

In the more common nucleophilic aromatic substitution (SNAr) with aryl halides, the reaction proceeds via an addition-elimination mechanism. libretexts.orgyoutube.com This pathway requires the aromatic ring to be electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The methoxide ion, acting as a nucleophile, attacks the carbon atom bearing the leaving group. libretexts.orgyoutube.com This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily destroyed during this step. libretexts.org In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored, resulting in the substitution product. libretexts.org The electron-withdrawing groups are crucial for stabilizing the electron-rich carbanion intermediate. youtube.commasterorganicchemistry.com

Ring Opening/Closure vs. Direct Displacement in Heterocyclic Systems (e.g., Aziridines)

In reactions with heterocyclic systems, sodium methoxide can induce various transformations, including direct nucleophilic displacement, ring-opening, and ring-closure reactions. The specific pathway taken often depends on the structure of the heterocyclic ring, the leaving groups present, and the reaction conditions.

For instance, in the case of certain N-alkylpyrimidinium salts, the reaction with a nucleophile like ammonia (B1221849) can be initiated by an attack at the C(2)-position. This leads to the formation of an open-chain intermediate by cleavage of the pyrimidine (B1678525) ring. wur.nl In some cases, particularly when a 6-ethoxy group is present, subsequent recyclization can occur, leading to a degenerate ring transformation where the initial ring system is reformed but with atoms rearranged. wur.nl

In systems like aziridines, which are three-membered heterocyclic rings, there is a potential competition between direct displacement of a leaving group on a side chain and a ring-opening/closure sequence. The expansion of a pyrrolidine (B122466) ring to a piperidine (B6355638) ring can occur via an aziridinium (B1262131) intermediate, which involves the displacement of a leaving group by the nitrogen of the pyrrolidine in an internal backside nucleophilic substitution (SNib) mechanism. chim.it The resulting strained aziridinium ion is then susceptible to ring-opening by an external nucleophile.

Computational studies on bromo-substituted N-acyl-aziridines and related five- and six-membered heterocyclic systems have shown that the energy barriers for the direct displacement of a bromide ion by methoxide in methanol are comparable across these different ring sizes. ugent.be However, the possibility of a competing ring-opening pathway exists, and its favorability depends on the specific structure of the heterocycle. ugent.be

Carboxylation Reactions for Dialkyl Carbonate Synthesis

Sodium methoxide plays a role in various phosgene-free synthesis routes for dialkyl carbonates, which are considered "green chemicals." rsc.orgsci-hub.st These methods avoid the use of the highly toxic phosgene. researcher.life One of the key industrial applications of sodium methoxide is as a catalyst. nih.gov

Phosgene-free routes to dialkyl carbonates include the oxidative carbonylation of alcohols and the transesterification of a carbonate with an alcohol. researcher.liferesearchgate.net In the context of carboxylation, the direct synthesis from CO₂ and an alcohol is a highly desirable route. This process often involves the formation of a monoalkyl carbonate intermediate. researcher.life Strong bases can be used to facilitate this initial carboxylation step.

While specific details on sodium methoxide's direct use in carboxylation with CO₂ are part of broader catalytic systems, its role as a strong base and a precursor to the methoxide nucleophile is fundamental. In the transesterification route, for example, the synthesis of ethyl methyl carbonate can be achieved through the transesterification of dimethyl carbonate (DMC) with ethanol. This reaction is typically catalyzed by a base. researchgate.net The methoxide ion, generated from sodium methoxide, is an effective catalyst for such transesterification reactions, where it facilitates the exchange of alkoxy groups.

Zemplén Deacylation: Role of Hydrogen Bonding Complexes

The Zemplén deacylation is a classic method in carbohydrate chemistry for the removal of acyl protecting groups (like acetyl groups) from a molecule, typically using catalytic sodium methoxide in methanol. researchgate.net For many years, the reaction was understood through a traditional base-catalyzed mechanism. However, recent research suggests a more nuanced mechanism where hydrogen-bonding plays a critical role. researchgate.net

It has been proposed that a hydrogen-bond complex is a key player in this base-catalyzed process. researchgate.net This revised mechanism helps to explain certain experimental observations, such as the fact that sodium hydroxide (NaOH) in methanol can effect the same transformation as sodium methoxide in methanol. researchgate.net The formation of these hydrogen-bonding complexes is thought to be crucial for facilitating the deacylation process. The Zemplén conditions (NaOMe in MeOH) are generally not selective and will lead to the cleavage of all ester groups in a molecule. researchgate.net

Influence of Solvent Environment on Reactivity and Mechanism

Solvation Effects on Anion Stability and Basicity

The solvent environment has a profound impact on the structure, stability, and reactivity of sodium methoxide. wikipedia.org The nature of the solvent dictates the degree of ion pairing and the solvation of the methoxide anion, which in turn influences its basicity and nucleophilicity. wikipedia.org

In protic solvents like methanol, the methoxide ion is heavily solvated through hydrogen bonding. This solvation shell stabilizes the anion but can also hinder its reactivity by making it less available. In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the methoxide ion is more "free" or "naked." wikipedia.org In DMSO, sodium methoxide is more fully ionized and is not encumbered by hydrogen bonding, which significantly enhances its basicity. wikipedia.org

This change in basicity and reactivity can alter reaction mechanisms. For example, the kinetics of the carbonylation of methanol to methyl formate, catalyzed by sodium methoxide, are significantly affected by the presence of an inert nonpolar solvent. researchgate.net Increasing the concentration of the nonpolar solvent increases the reaction rate constants, which is consistent with changes in the dielectric constant of the reaction medium. researchgate.net

Furthermore, recent studies on SNAr reactions have shown that implicit solvation models in computational chemistry can be insufficient. chemrxiv.org In the reaction between 4-nitrobenzonitrile (B1214597) and sodium methoxide in DMSO, explicit solvation models revealed that the true nucleophile is not a free methoxide anion but rather a methanol-methoxide complex. chemrxiv.org The entropy effects from the dynamic behavior of solvent molecules were found to significantly modify the free energy surface of the reaction, explaining experimentally observed low conversions that were otherwise unpredictable. chemrxiv.org This highlights that the solvent is not merely a medium but an active participant that can fundamentally alter the nature of the reacting species. chemrxiv.org The stability of the sodium cation (Na⁺) is also influenced by the solvent, with different anions and solvent molecules competing for coordination in the Na⁺ solvation sheath, which affects properties like desolvation energy. nih.gov

Explicit vs. Implicit Solvation Models in Mechanistic Predictions

In the computational modeling of chemical reactions, the choice of solvent model is critical for accurately predicting reaction mechanisms and energetics. This is particularly true for reactions involving charged species like this compound. The two primary approaches, implicit and explicit solvation models, offer a trade-off between computational cost and physical accuracy. wikipedia.org

Implicit solvation models, also known as continuum models, treat the solvent as a continuous, homogeneous dielectric medium. arxiv.org This approach is computationally efficient but fails to account for specific solute-solvent interactions, such as hydrogen bonding and local fluctuations in solvent density around the solute molecule. wikipedia.orgarxiv.org Common implicit models include the Polarizable Continuum Model (PCM) and the density-based solvent model (SMD). mdpi.com

Explicit solvent models, in contrast, treat individual solvent molecules as distinct entities. This method provides a more detailed and physically realistic description of the solvent environment, capturing specific interactions within the solvation shell. wikipedia.orgarxiv.org However, this level of detail comes at a significantly higher computational expense. arxiv.org Hybrid models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a compromise by treating the solute and a small number of key solvent molecules with a high level of theory (QM), while the bulk solvent is treated with a less computationally demanding method (MM) or an implicit model. wikipedia.org

Research has shown that for certain reactions involving this compound, implicit models can provide predictions that are not only inaccurate but qualitatively wrong. chemrxiv.org For instance, in the nucleophilic aromatic substitution (SNAr) reaction between 4-nitrobenzonitrile and sodium methoxide in dimethyl sulfoxide (DMSO), density functional theory (DFT) calculations using an implicit solvation model predicted a rapid and irreversible reaction. chemrxiv.orgchemrxiv.org However, experimental results showed unexpectedly low conversion and complex kinetics. chemrxiv.orgchemrxiv.org

This discrepancy was resolved by employing an explicit solvation model that included 62 DMSO molecules. The results from the explicit model differed significantly from the implicit model, revealing that the true nucleophile is not the methoxide anion but a methanol-methoxide complex. chemrxiv.orgchemrxiv.org Crucially, the entropy effect of the solvent molecules was found to dramatically modify the free energy surface of the reaction, a factor that implicit models could not capture. chemrxiv.orgchemrxiv.org This work was noted as the first to reveal such a significant modification of a free energy surface by explicit solvation for a small molecule reaction. chemrxiv.orgchemrxiv.org

The choice between these models often depends on the specific system and the desired accuracy. While implicit models can be useful for preliminary analyses, explicit or hybrid models are often necessary for capturing the nuances of reactions where specific solvent interactions play a determinative role. researchgate.net

| Model Type | Description | Advantages | Disadvantages |

| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. | Computationally efficient. | Fails to capture specific solute-solvent interactions (e.g., hydrogen bonding). wikipedia.org Can lead to qualitatively incorrect predictions. chemrxiv.org |

| Explicit | Individual solvent molecules are explicitly included in the calculation. | Provides a physically realistic, spatially resolved description of the solvent. wikipedia.org Captures specific interactions and local density fluctuations. wikipedia.org | Computationally expensive. wikipedia.org |

| Hybrid (e.g., QM/MM) | A combination of explicit and implicit models. The solute and immediate solvent shell are treated explicitly, while the bulk solvent is treated implicitly. | Balances computational cost and accuracy. wikipedia.org | Can require more expertise to implement correctly. wikipedia.org |

Solvent Participation in Transition State Stabilization

The rate of a chemical reaction is fundamentally linked to the energy of its transition state relative to the reactants. Solvents can significantly influence reaction rates by differentially solvating the starting materials and the transition state. wikipedia.org If the transition state is stabilized by the solvent to a greater extent than the reactants, the activation energy of the reaction is lowered, and the reaction proceeds faster. wikipedia.org Conversely, if the reactants are more strongly stabilized, the reaction rate decreases. wikipedia.org

For reactions involving this compound, which provides the highly reactive methoxide nucleophile, the nature of the solvent is paramount. In nucleophilic substitution reactions, the polarity of the solvent and its ability to form hydrogen bonds play a crucial role in stabilizing charged intermediates and transition states. libretexts.org

Polar protic solvents, such as methanol itself, are particularly effective at stabilizing ions. The positively charged hydrogen atoms of the solvent can interact strongly with anions, while lone pairs on the oxygen atoms can stabilize cations. libretexts.org In the context of an SN1-type reaction, which proceeds through a carbocation intermediate, polar protic solvents can accelerate the reaction rate by stabilizing the carbocation-like transition state. libretexts.org

Computational studies have provided insight into the specific role of solvent molecules. For instance, in the reaction of this compound, the presence of hydrogen-bonded methanol clusters can noticeably reduce the energy barrier for a reaction compared to individual alcohol molecules. researchgate.net This is because the complex possesses enhanced electron-donor and acid-base properties, increasing its reactivity. researchgate.net

The stabilization of the transition state is a key factor in determining reaction outcomes. The ability of the solvent to either stabilize the transition state or destabilize the reactant starting material acts to decrease the Gibbs free energy of activation (ΔG‡), thereby increasing the reaction rate. wikipedia.org This effect is particularly pronounced in reactions where a charge is developed or becomes more concentrated in the activated complex compared to the reactants. An increase in solvent polarity will accelerate the rates of such reactions. wikipedia.org

| Solvent Type | Interaction with Transition State | Effect on Reaction Rate | Example Mechanism |

| Polar Protic | Stabilizes both cations and anions through hydrogen bonding and dipole-ion interactions. libretexts.org | Can accelerate reactions with charged transition states (e.g., SN1) by lowering the activation energy. libretexts.org | SN1 |

| Polar Aprotic | Stabilizes cations but solvates anions less effectively. | Can increase the rate of SN2 reactions by leaving the nucleophile less solvated and more reactive. | SN2 |

| Nonpolar | Weak interactions with charged species. | Generally disfavors reactions that involve the formation of charged intermediates or transition states. | - |

Structural Characterization and Computational Modeling of Sodium Methanolate Systems

Solid-State Structure Elucidation

In its solid form, sodium methanolate exhibits a polymeric nature. chemistrylearner.comwikipedia.orgthemoonarc.comjunyuanpetroleumgroup.comarvandfreezone.com This structural characteristic is fundamental to understanding its physical and chemical properties.

Polymeric Architectures and Coordination Environments

The solid-state structure of this compound is characterized by a polymeric arrangement where sodium cations (Na⁺) are organized in sheet-like arrays. wikipedia.orgthemoonarc.comjunyuanpetroleumgroup.com Each sodium ion is coordinated to four oxygen centers, creating a stable, extended network. chemistrylearner.comwikipedia.orgthemoonarc.comjunyuanpetroleumgroup.comarvandfreezone.com This polymeric architecture is a key feature of its solid form, distinguishing it from its state in solution. The crystalline structure of sodium methoxide (B1231860) is hexagonal. wikipedia.org

Spectroscopic Signatures of Solid Forms (e.g., ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for probing the structural features of solid this compound without the need for extensive sample preparation. mt.commt.com This method relies on the principle of total internal reflection to generate an evanescent wave that interacts with the sample, providing detailed molecular information. mt.com The resulting spectrum offers a unique fingerprint of the compound, with specific absorption bands corresponding to the vibrational modes of the methoxide group and its coordination to the sodium ions. spectrabase.com While specific spectral data for solid this compound is available through spectral databases, a detailed analysis reveals the influence of the polymeric structure on the vibrational frequencies. spectrabase.comnih.govspectrabase.com For instance, the C-O stretching and CH₃ rocking frequencies are sensitive to the coordination environment of the methoxide ion.

Solution-Phase Structural Dynamics

The structure and reactivity of this compound are profoundly influenced by the solvent in which it is dissolved. wikipedia.orgthemoonarc.comjunyuanpetroleumgroup.comresearchgate.net Its behavior in solution is a complex interplay of ionization, aggregation, and solvent interactions.

Ionization and Aggregation Behavior in Various Solvents

This compound's degree of ionization and aggregation varies significantly depending on the solvent. chemistrylearner.comwikipedia.orgresearchgate.net In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), it is more fully ionized and exists as free ions, which enhances its basicity. chemistrylearner.comwikipedia.orgthemoonarc.comjunyuanpetroleumgroup.comresearchgate.net In contrast, in its parent alcohol, methanol (B129727), it exists in a more complex equilibrium involving ion pairs and larger aggregates. extension.org The formation of these aggregates can influence its reactivity in chemical transformations. oconchemicals.iersc.orgjunyuanpetroleumgroup.com For example, the interaction of sodium methoxide with certain reactants in benzene (B151609) can be enhanced by the presence of surfactant aggregates. rsc.org

Spectroscopic Probes of Solution Structures

Spectroscopic techniques are invaluable for elucidating the structure of this compound in solution. A spectrophotometric method has been developed for the determination of sodium methoxide in methanol, which involves the formation of a colored species with a maximum absorbance at 513 nm. researchgate.netresearchgate.netacs.orgacs.orgnih.gov This method allows for the quantification of sodium methoxide, even in the presence of impurities like sodium hydroxide (B78521). researchgate.netacs.orgnih.gov The formation of the colored product, which can be studied by FTIR and mass spectrometry, provides insight into the reactive species present in the solution. researchgate.netresearchgate.netacs.orgacs.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a powerful tool for understanding the electronic structure and reactivity of this compound at a molecular level. iaea.orgresearchgate.netresearchgate.net These computational models can predict reaction pathways and explain experimental observations that are otherwise difficult to rationalize.

For example, DFT calculations have been employed to study the mechanism of transesterification reactions catalyzed by sodium methoxide. iaea.orgresearchgate.net These studies have shown that sodium methoxide forms pre-reaction complexes with the reactants, where the sodium cation coordinates to the carbonate fragment, thereby facilitating the reaction. iaea.orgresearchgate.net

Furthermore, computational studies have been used to investigate the unexpected reactivity of sodium methoxide in certain nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.comchemrxiv.org Calculations revealed that in the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide, the methoxide initially adds to the nitrile group rather than displacing the nitro group, an outcome that was not intuitively expected but was explained by the calculated reaction energy profiles. wuxiapptec.com These computational models have also highlighted the significant role of explicit solvent molecules in modifying the free energy surface of reactions involving sodium methoxide, demonstrating that the true nucleophile can be a complex of methoxide and methanol. chemrxiv.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of reactions involving this compound. DFT calculations allow for the detailed exploration of reaction pathways, the characterization of intermediates and transition states, and the elucidation of electronic effects that govern reactivity.

Researchers have employed DFT to study a variety of this compound-mediated reactions. In the context of polymerization, DFT has been used to analyze the ring-opening polymerization of ethylene (B1197577) oxide initiated by this compound. researchgate.netpku.edu.cn These studies have detailed the energetics of the chain initialization and growth steps, using frontier orbital theory to explain why the polymerization can proceed smoothly. researchgate.netpku.edu.cnpku.edu.cn

Another significant area of application is in nucleophilic aromatic substitution (S_NAr) reactions. DFT calculations have been instrumental in determining whether these reactions proceed through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. nih.govacs.org For instance, in the reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide, DFT calculations suggested that the reaction proceeds via a hemiacetal intermediate and that methanol solvent molecules are integral to the transition state, influencing the regioselectivity of the substitution. wuxiapptec.com DFT can also quantify electronic properties, such as charge distribution and frontier molecular orbitals (HOMO/LUMO), to predict the most likely sites for nucleophilic attack on a substrate.

Furthermore, DFT studies have provided insights into transesterification reactions, which are crucial in biodiesel production where this compound is a common catalyst. researchgate.netresearchgate.net The theory has been applied to model the transesterification of diethyl carbonate with methanol, describing the thermodynamics of the process. researchgate.netresearchgate.net

Table 1: Selected DFT Applications in this compound Reaction Analysis

| Reaction System | DFT Functional/Method | Key Findings from DFT Analysis | Reference(s) |

| Ring-Opening Polymerization of Ethylene Oxide | Dmol³ | Chain initialization is exothermic with no energy barrier; chain growth has a significant energy barrier. Frontier orbitals are symmetric, allowing smooth polymerization. | researchgate.net, pku.edu.cn, pku.edu.cn |

| S_NAr of Polyhalogenated Benzaldehyde | (Not specified) | Reaction proceeds via a hemiacetal sodium salt intermediate. Methanol solvent molecules are integral to the transition state, influencing regioselectivity. | wuxiapptec.com |

| Transesterification of Diethyl Carbonate | B3LYP/6-311++G(df,p) | Provided thermodynamic parameters for the model reaction, showing catalysis by sodium methylate is preferable to other catalysts. | researchgate.net, researchgate.net |

| S_NAr of Halide Displacement | M11 | Investigated the boundary between stepwise and concerted mechanisms. For most halides (Cl, Br, I), the mechanism is concerted, but for fluoride, a stepwise path can be significant. | nih.gov, acs.org |

| Methanol Decomposition | (Not specified) | Used to construct reaction networks and analyze possible pathways through the initial scission of O-H, C-H, and C-O bonds. | rsc.org |

Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity

Beyond DFT, other electronic structure methods, including ab initio and semi-empirical techniques, provide a framework for understanding the electronic properties and reactivity of this compound systems. scribd.com

Ab initio methods, Latin for "from first principles," compute molecular properties based solely on the laws of quantum mechanics without using experimental parameters. scribd.comdtic.millibretexts.org These methods, such as Hartree-Fock (HF) and more advanced correlated techniques, offer high accuracy but are computationally intensive, limiting their use to smaller systems. libretexts.org They are essential when a highly accurate description of electronic effects is needed or when investigating systems with novel bonding situations for which parameterized methods may not be suitable. libretexts.org

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally faster alternative by simplifying the complex equations of quantum mechanics and incorporating parameters derived from experimental data or high-level ab initio calculations. scribd.comnumberanalytics.com While generally less accurate than ab initio or DFT methods, they can handle much larger molecular systems. numberanalytics.com These methods are particularly useful for initial explorations of reaction pathways or for systems where computational cost is a significant barrier. dtic.mil Both ab initio and semi-empirical methods can be used to calculate fundamental electronic properties that dictate reactivity, such as the distribution of electron density, which highlights the nucleophilic character of the methoxide oxygen, and the energies of frontier molecular orbitals (HOMO/LUMO), which are critical in predicting how this compound will interact with various electrophiles. semanticscholar.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound systems, MD simulations provide crucial insights into the dynamic interactions between the methoxide ion, the sodium counter-ion, and solvent molecules.

These simulations can model the explicit solvation shell around the methoxide ion, revealing how solvent molecules arrange themselves and interact with the charged species. This is particularly important as the solvent environment can dramatically influence the reactivity of the methoxide. Ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations (like DFT), allowing the interatomic forces to be computed "on-the-fly" from quantum mechanics. ethz.ch This approach provides a highly accurate description of the system's dynamics without relying on classical force fields.

Computational studies have also used molecular models, such as molecular dimers of CH₃ONa, to simulate and predict spectroscopic properties like Raman spectra. harvard.edu Such simulations help in the interpretation of experimental data and provide a deeper understanding of the compound's structure in different phases. The primary value of MD simulations in the context of this compound chemistry lies in their ability to capture the complex, dynamic, and often non-intuitive role that solvent molecules play in mediating reaction rates and mechanisms. chemrxiv.orgchemrxiv.org

Thermodynamic and Kinetic Computational Studies

Free Energy Surface Mapping and Transition State Analysis

Computational chemistry provides powerful tools to map the free energy surface (FES) of a reaction, which illustrates the energy of a system as a function of its geometric coordinates. huntresearchgroup.org.ukresearchgate.net The FES reveals the complete landscape of a reaction, identifying stable reactants, products, and intermediates (which correspond to energy minima) and the transition states that connect them (which are first-order saddle points). huntresearchgroup.org.uk

For reactions involving this compound, mapping the FES is crucial for understanding the mechanism and selectivity. For example, in the study of the ring-opening polymerization of ethylene oxide, a potential energy diagram, which is a 1D slice of the FES, was constructed to detail the reaction coordinates and confirm the structures of the transition states. researchgate.netpku.edu.cnpku.edu.cn

A particularly insightful application of FES mapping was in the S_NAr reaction between 4-nitrobenzonitrile and sodium methoxide. chemrxiv.orgchemrxiv.org Initial calculations using a standard implicit solvent model predicted a simple, rapid reaction. However, experiments showed low conversion. A more complex FES, generated using an explicit solvent model, revealed that the reaction landscape was significantly modified by the solvent molecules. chemrxiv.orgchemrxiv.org This highlights the power of FES mapping to uncover complex solvent effects that would otherwise be missed.

Transition state analysis is a key component of these studies. Once a transition state structure is located on the FES, its geometry and energy are analyzed. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction. For instance, in a DFT study of a S_NAr reaction, the activation energies for different pathways were calculated to determine the most favorable route. wuxiapptec.com

Prediction of Reaction Energetics and Rate Constants

A major goal of computational studies is the quantitative prediction of thermodynamic and kinetic parameters. For this compound reactions, this includes calculating reaction enthalpies (ΔH), free energies of activation (ΔG‡), and reaction rate constants (k).

Computational studies on the polymerization of ethylene oxide by sodium methoxide predicted that the initiation step is highly exothermic, releasing 92.560 kJ·mol⁻¹, with no energy barrier. researchgate.netpku.edu.cn In contrast, the subsequent chain growth step was found to have a significant activation energy barrier of 100.951 kJ·mol⁻¹. researchgate.netpku.edu.cn Similarly, in S_NAr reactions, calculated activation energies can explain observed regioselectivity; a lower activation energy for attack at one position over another indicates the preferred product. wuxiapptec.com

Kinetic parameters can also be derived from computational models. Studies on the reaction of thiazoles with sodium methoxide have determined second-order rate constants. longdom.org In another example, the rate constant for the reaction of benzyl (B1604629) chloride with sodium methoxide in methanol was determined from calorimetric data combined with modeling. mt.com These predictions can be directly compared with experimental kinetic data to validate the computational model.

Table 2: Computationally Predicted Reaction Energetics for this compound Reactions

| Reaction | Computational Method | Parameter | Predicted Value (kJ/mol) | Reference(s) |

| Ethylene Oxide Polymerization (Initiation) | DFT/Dmol³ | Reaction Energy | -92.56 | researchgate.net, pku.edu.cn |

| Ethylene Oxide Polymerization (Growth) | DFT/Dmol³ | Activation Energy | 100.95 | researchgate.net, pku.edu.cn |

| S_NAr of 2,3,6-trifluoro-4-bromobenzaldehyde | DFT (2 MeOH model) | Activation Energy (C2 attack) | 89.75 (21.45 kcal/mol) | wuxiapptec.com |

| Aminolysis of O-methyl-N-methylcarbamate | M06/6–311++G(df, p) | Activation Free Energy (ΔG‡) | Low | orscience.ru |

| Transesterification of Diethyl Carbonate | B3LYP | Activation Free Energy (ΔG‡) | (Provided as relative energies) | researchgate.net |

Table 3: Computationally Predicted Reaction Rate Constants